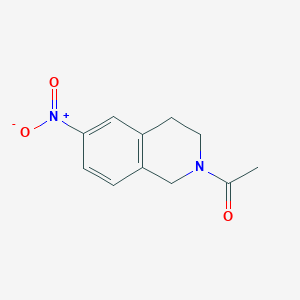

1-(6-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Description

Properties

IUPAC Name |

1-(6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-8(14)12-5-4-9-6-11(13(15)16)3-2-10(9)7-12/h2-3,6H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDCKHDYPOBYCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101222749 | |

| Record name | 1-(3,4-Dihydro-6-nitro-2(1H)-isoquinolinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101222749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174648-97-6 | |

| Record name | 1-(3,4-Dihydro-6-nitro-2(1H)-isoquinolinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174648-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dihydro-6-nitro-2(1H)-isoquinolinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101222749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves the nitration of 3,4-dihydroisoquinoline followed by the introduction of the ethanone group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent step involves the acylation of the nitro-substituted dihydroisoquinoline using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products:

Reduction: 1-(6-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone.

Substitution: Various substituted isoquinolines depending on the nucleophile used.

Oxidation: 1-(6-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanoic acid.

Scientific Research Applications

1-(6-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex isoquinoline derivatives and can be used in the study of reaction mechanisms and synthetic methodologies.

Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition, particularly those involving nitro and amino groups.

Industry: Used in the production of dyes, pigments, and other fine chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(6-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Physicochemical and Structural Data

Biological Activity

1-(6-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS No. 174648-97-6) is a compound belonging to the class of isoquinolines, which have been studied for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

- Molecular Formula : C₁₁H₁₂N₂O₃

- Molecular Weight : 220.22 g/mol

- CAS Number : 174648-97-6

Antitumor Activity

Research indicates that compounds with isoquinoline structures exhibit significant antitumor properties. A study focusing on related derivatives has shown that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, enhancing their potential as therapeutic agents against various cancers.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Cytotoxicity against cancer cell lines | Induction of mitochondrial apoptosis |

Antimicrobial Properties

Isoquinoline derivatives have also been noted for their antimicrobial effects. In vitro studies demonstrated that this compound exhibits inhibitory activity against several bacterial strains, suggesting its potential use in treating infections.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

| P. aeruginosa | 12 | 64 |

Neuroprotective Effects

Recent studies have suggested that isoquinoline derivatives may offer neuroprotective benefits. The compound has been investigated for its ability to modulate neurotransmitter systems, particularly in models of neurodegenerative diseases.

Study on Anticancer Effects

A notable study published in the Journal of Medicinal Chemistry explored the anticancer potential of various isoquinoline derivatives. The results indicated that this compound significantly reduced cell viability in human breast cancer cells (MCF-7) by promoting apoptosis through the activation of caspase pathways .

Neuroprotective Mechanism Investigation

Another research article highlighted the neuroprotective mechanisms of isoquinoline compounds. It was found that treatment with this compound led to decreased oxidative stress markers in neuronal cells subjected to hypoxic conditions, indicating its potential role in protecting against neuronal damage .

Q & A

Q. What are the common synthetic routes for preparing 1-(6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone?

A widely reported method involves reacting 6-nitro-1,2,3,4-tetrahydroisoquinoline with acetic anhydride in anhydrous pyridine under argon. The reaction proceeds at reflux for 6 hours, followed by purification via silica gel chromatography (MeOH:CH₂Cl₂ 8:92), yielding ~89% of the product. The resulting compound may exhibit conformational isomerism, as observed in its NMR spectrum, which shows two interconverting conformers at room temperature . Alternative approaches include using LiAlH for reductive amination steps in derivative synthesis, though yields vary depending on substituents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : Peaks at δ ~1.66 (s, CH), δ ~4.90–5.37 (CH and CH groups in the dihydroisoquinoline ring), and δ ~6.47–6.82 (aromatic protons) confirm the core structure. Conformational dynamics may split signals into multiplets .

- NMR : Carbonyl resonance at δ ~170.0 ppm and aromatic carbons between δ 108–149 ppm provide structural validation .

- Mass spectrometry (EI/ESI) : Molecular ion peaks at m/z ~205–280 (depending on derivatives) and fragmentation patterns aid in verifying purity .

Advanced Research Questions

Q. How can conflicting 1H^1H1H NMR data arising from conformational isomerism be resolved?

Dynamic NMR (DNMR) experiments at variable temperatures (e.g., −40°C to 80°C) can slow conformational exchange, resolving split signals into distinct peaks. For example, cooling may separate broad singlets into two discrete CH or CH resonances. Line-shape analysis or EXSY (exchange spectroscopy) can quantify exchange rates and activation energies, providing insights into rotational barriers around the ethanone moiety .

Q. What strategies optimize reaction yields in derivative synthesis?

- Catalytic hydrogenation : Use Raney nickel or palladium catalysts under H to reduce nitro groups to amines (e.g., converting 6-nitro to 6-amino derivatives with >98% yield) .

- Solvent selection : Anhydrous THF or DMF enhances nucleophilic substitution reactions, particularly for alkylation of the dihydroisoquinoline nitrogen.

- Stoichiometric control : Excess acetic anhydride (10 equiv.) ensures complete acetylation, while controlled addition of LiAlH prevents over-reduction during amide-to-amine conversions .

Q. How can computational methods guide the design of biologically active derivatives?

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing nitro groups vs. electron-donating methoxy) with biological activity (e.g., receptor binding affinity).

- Docking simulations : Predict interactions between the dihydroisoquinoline scaffold and target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina.

- ADMET profiling : Calculate logP, PSA, and bioavailability parameters to prioritize derivatives with optimal pharmacokinetics .

Methodological Considerations

Q. What purification techniques are effective for isolating this compound?

Q. How are stability and storage conditions determined?

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (typically >200°C for nitro derivatives).

- Light sensitivity : Store in amber vials at −20°C under inert gas (argon) to prevent nitro group degradation .

Data Contradictions and Solutions

Q. Discrepancies in reported boiling points: How to validate experimental data?

Cross-reference phase-change data (e.g., T ~469 K) with NIST-standardized measurements using gas chromatography (VF-5MS columns) or differential scanning calorimetry (DSC). Ensure calibration with reference compounds like 4-fluorophenyl ethanone derivatives .

Q. Conflicting biological activity reports: What factors contribute to variability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.